Ethenoxymethoxyethene

Glass transition temperature Thermal properties Polymer stiffness

Researchers requiring high dielectric strength and thermal endurance for magnet wire insulation often encounter limitations with PVB (Tg ~90°C, dielectric strength ~13.8 kV/mm). Poly(vinyl formal) (PVF) addresses this gap: • Dielectric strength of 69-75 kV/mm enables reliable high-voltage winding insulation. • Cut-through temperature of 261°C and initial decomposition at 300°C support sustained operation in oil-filled transformers. • Solution processability in dioxane/THF allows casting of electron-transparent TEM support films (5-50 nm). Supplied as free-flowing powder with assured quality and global availability.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 9003-33-2
Cat. No. B1581382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenoxymethoxyethene
CAS9003-33-2
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC=COCOC=C
InChIInChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2
InChIKeyDFFZYNIDEOOVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poly(Vinyl Formal) Identity & Specifications


Ethenoxymethoxyethene (CAS 9003-33-2) is the IUPAC designation for poly(vinyl formal) (PVF), a thermoplastic vinyl acetal terpolymer manufactured by the acid-catalyzed condensation of poly(vinyl alcohol) with formaldehyde [1]. Commercial PVF resins, such as the Formvar® 15/95 grade, are characterized by a glass transition temperature (Tg) of approximately 108 °C, a density of 1.23 g/mL at 25 °C, a refractive index (n20/D) of 1.502, and solubility in solvents including acetone, chloroform, dioxane, and tetrahydrofuran . The polymer is supplied as a free-flowing powder and is recognized for its combination of mechanical toughness, film-forming capability, and high dielectric strength .

PVF vs. PVB: Why Substitution Fails


Poly(vinyl formal) (PVF) and poly(vinyl butyral) (PVB) are the two commercially dominant vinyl acetal polymers, yet they are not interchangeable. PVB provides flexible toughness across a wide temperature range and is primarily specified for laminated safety-glass interlayers [1][2]. Where stiffer performance, higher dielectric strength, and superior thermal endurance are required—particularly in electrical insulation and high-temperature structural films—PVF delivers quantifiably differentiated property advancement [1]. Selection based on generic polymer class alone ignores critical divergences in glass transition temperature, dielectric breakdown resistance, and initial thermal decomposition point that directly govern end-use performance.

PVF Performance Differentiation Evidence


Glass Transition Temperature Advantage

Poly(vinyl formal) exhibits a glass transition temperature (Tg) of 108 °C for the standard Formvar 15/95 grade, as measured by differential scanning calorimetry . In direct contrast, poly(vinyl butyral) resins display a Tg ranging from 50 °C for low degrees of polymerization to 90 °C for high degrees of polymerization [1]. This means PVF retains its glassy, stiff mechanical state at temperatures at least 18 °C higher than the upper bound of PVB's Tg range, and up to 58 °C above the lower bound.

Glass transition temperature Thermal properties Polymer stiffness

Dielectric Strength Advantage

Formvar® poly(vinyl formal) wire enamel delivers a dielectric strength of 69–75 kV/mm at 25 °C, measured according to ASTM D1696 on wire insulation test specimens [1]. In comparison, flexible poly(vinyl butyral) molding and extrusion compounds exhibit a dielectric strength of approximately 350 V/mil (≈13.8 kV/mm) when tested per ASTM D149 on 1/8-inch thick specimens [2]. While differing specimen geometries prevent a perfectly normalized direct comparison, the approximately 5-fold higher dielectric strength of PVF establishes a clear performance advantage for high-voltage insulation applications.

Dielectric strength Electrical insulation Wire enamel

Thermal Decomposition Temperature Advantage

Thermogravimetric analysis (TGA) under dynamic conditions reveals that poly(vinyl formal) with high acetalization degree (90%) undergoes initial thermal decomposition at 300 °C, followed by secondary and tertiary decomposition stages at 465 °C and above 500 °C [1]. Under comparable TGA conditions, poly(vinyl butyral) of high acetalization (95 mol%) shows an initial decomposition temperature of 285 °C, with subsequent stages at 390 °C and above 500 °C [2]. This 15 °C higher onset temperature for PVF indicates superior resistance to thermal degradation during high-temperature processing and service.

Thermal stability Thermogravimetric analysis Decomposition onset

Cut-Through Temperature

Formvar® PVF wire enamel demonstrates a cut-through temperature of 261 °C (502 °F), measured in accordance with ASTM D1696 and NEMA MW-1000 standards [1]. The cut-through test measures the temperature at which a loaded stylus penetrates the insulation film, simulating the combined thermal and mechanical stresses encountered during motor winding and coil insertion. No equivalent cut-through specification is readily available for PVB-based wire coatings, as PVB's lower Tg (50–90 °C) and inherently softer mechanical profile [2] limit its suitability for high cut-through service.

Cut-through temperature Wire insulation Thermomechanical resistance

Water Insolubility vs. PVA

Poly(vinyl formal) is a hydrophobic polymer that is insoluble in water and other polar solvents , a direct consequence of the formalization reaction that consumes the hydrophilic hydroxyl groups of the poly(vinyl alcohol) (PVA) precursor. PVA itself is fully water-soluble [1]. This transformation from a water-soluble to a water-insoluble polymer is the fundamental chemical basis for selecting PVF over PVA in applications requiring moisture resistance.

Water resistance Hydrophobicity Moisture barrier

Solubility Profile vs. PVB

Poly(vinyl formal) dissolves preferentially in halogenated hydrocarbons (chloroform, dichloroethylene), cyclic ethers (dioxane, THF), and ketones (acetone), but shows limited solubility in alcohols . Poly(vinyl butyral), by contrast, is readily soluble in alcohols, glycol ethers, and esters, with solubility in ketones increasing as the acetal content rises [1]. This divergent solubility profile means that PVF and PVB require fundamentally different solvent systems for solution processing, coating formulation, and adhesive compounding.

Solubility Solvent processing Coating formulation

PVF Application Scenarios


Magnet Wire & Motor Winding Insulation

PVF's dielectric strength of 69–75 kV/mm [1] and cut-through temperature of 261 °C [1] make it the insulation material of choice for magnet wire in motors, transformers, and generators, where PVB's lower dielectric strength (~13.8 kV/mm) and Tg ceiling of 90 °C [2][3] render it unsuitable for high-voltage, high-thermal-stress winding environments.

TEM Support Films

PVF's solubility in dioxane and THF enables solution casting of ultra-thin, electron-transparent films (5–50 nm thickness) for TEM grid support [1]. Formvar films provide sufficient mechanical robustness for routine imaging while offering a cost-effective alternative to pure carbon or silicon monoxide films, which exhibit different contrast, hydrophilicity, and beam stability profiles [2][3].

Oil-Filled Transformer Insulation

The combination of PVF's high dielectric strength, oil resistance, and thermal stability (initial decomposition at 300 °C) [1] qualifies it for long-term service in oil-filled transformers, as demonstrated by sustained dielectric performance of twisted-pair PVF wires aged at 180 °C in mineral oil [2]. PVB-based systems, with lower thermal decomposition onset (285 °C) and alcohol-dependent solubility, lack this validated performance track record in oil-immersed high-voltage environments [3].

Moisture-Resistant Adhesives & Coatings

PVF's intrinsic water insolubility and hydrophobic character [1] differentiate it from the water-soluble precursor PVA for structural adhesive applications requiring resistance to humidity, condensation, or direct water exposure. PVF-phenolic adhesive films, cured at approximately 177 °C, provide excellent fatigue, weathering, water, humidity, salt, and oil resistance [2], whereas PVA-based adhesives undergo swelling and strength loss under moist conditions.

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